molecular formula C19H13FN6O B2497763 3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole CAS No. 1251683-66-5

3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole

Cat. No.: B2497763
CAS No.: 1251683-66-5
M. Wt: 360.352
InChI Key: ATOARFVYWORCMC-UHFFFAOYSA-N
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Description

3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (Cu(I)) to form the 1,2,3-triazole ring.

    Introduction of the Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzyl precursor is replaced by the triazole nitrogen.

    Construction of the Oxadiazole Ring: The oxadiazole ring is typically formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Indole Moiety: The indole group can be introduced through coupling reactions, such as Suzuki or Heck coupling, depending on the functional groups present on the indole and the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under controlled conditions.

Major Products

    Oxidized Derivatives: Various quinonoid structures or N-oxides.

    Reduced Products: Hydrogenated triazole or oxadiazole rings.

    Substituted Compounds: Halogenated or nitrated derivatives of the fluorobenzyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole has shown promise in various bioassays. It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological macromolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease processes.

Industry

Industrially, the compound can be used in the development of new materials with specific electronic or photophysical properties. Its structural components are of interest in the design of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity. The indole moiety can intercalate with DNA, affecting gene expression. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, modulating protein function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole
  • 3-(1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole
  • 3-(1-(4-nitrobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole

Uniqueness

Compared to these similar compounds, 3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s electronic properties, biological activity, and metabolic stability, making it a distinct and valuable entity in research and application.

Properties

IUPAC Name

3-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-5-(1H-indol-6-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN6O/c20-15-5-1-12(2-6-15)10-26-11-17(23-25-26)18-22-19(27-24-18)14-4-3-13-7-8-21-16(13)9-14/h1-9,11,21H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOARFVYWORCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C3=NC(=NO3)C4=CN(N=N4)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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